2-Bromo-5-(bromomethyl)thiophene
Overview
Description
2-Bromo-5-(bromomethyl)thiophene is a useful research compound. Its molecular formula is C5H4Br2S and its molecular weight is 255.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that brominated thiophenes are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific reactions they are involved in .
Mode of Action
2-Bromo-5-(bromomethyl)thiophene is a brominated thiophene, which means it can participate in various organic reactions. For instance, it can undergo metalation-alkylation reactions with various electrophiles to form 5-alkylated 2-bromo products . It can also participate in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the thiophene derivative and the biomolecule it interacts with .
Cellular Effects
Some thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-bromo-5-(bromomethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECAOMHGRQHCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482186 | |
Record name | 2-Bromo-5-bromomethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59311-27-2 | |
Record name | 2-Bromo-5-bromomethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research highlights the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. How does 2-Bromo-5-(bromomethyl)thiophene serve as a starting point for these reactions?
A1: this compound acts as a versatile building block in organic synthesis due to its two reactive sites: the bromine atom at the 2-position and the bromomethyl group at the 5-position. In the study you cited [], researchers utilized the Suzuki cross-coupling reaction. This palladium(0)-catalyzed reaction forms a carbon-carbon bond between the bromine at the 5-position of this compound and an arylboronic acid. This enables the introduction of various aryl groups, leading to a diverse range of 2-(bromomethyl)-5-aryl-thiophene derivatives. These derivatives can be further modified or investigated for potential biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.